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Compound of Interest

2-Allyl-3-hydroxy-4-
Compound Name:

methoxybenzaldehyde
CAS No.: 18075-41-7
Cat. No.: B3110864

Get Quote

Executive Summary

2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS: 16273-13-5), often referred to as 2-Allyl-
isovanillin, is a critical synthetic intermediate used in the development of complex
pharmaceutical scaffolds, particularly in the synthesis of prostaglandin analogs (e.qg.,
Treprostinil) and novel antifungal agents.[1][2]

Its structural uniqueness lies in the ortho-allyl positioning relative to the aldehyde and hydroxyl
groups, typically achieved via the Claisen rearrangement of 3-allyloxy-4-methoxybenzaldehyde
(isovanillin allyl ether).[1][2] Because this rearrangement can theoretically yield regioisomers
(e.g., migration to the C6 position), rigorous analytical characterization is required to confirm
the C2-substitution pattern.[1][2]

This guide provides a definitive protocol for the identification, structural validation, and purity
analysis of this compound, ensuring it meets the stringent requirements of GMP drug
development.
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Physicochemical Profile & Structural Logic[1][2][3]

[4]

Before initiating instrumental analysis, the analyst must understand the theoretical properties

and the "regiochemical trap" inherent in this molecule's synthesis.[1]

Key Properties Table[1]

Property Specification / Value Notes
Formula C11H1203
MW 192.21 g/mol Monoisotopic Mass: 192.0786
Off-white to pale yellow Oxidation sensitive; store
Appearance .
crystalline powder under Nz.[1][2][3][4]
_ _ Distinct from Isovanillin (113—
Melting Point 108-112 °C
115 °C).[1][2]
N DMSO, Methanol, Chloroform, N
Solubility Poor water solubility.[1][2]

Ethyl Acetate

Aldehyde (-CHO), Phenol (-

Key Functionalities
OH), Allyl (-CH2CH=CHz)

Multiple reactive sites for

derivatization.[1][2]

The Regiochemistry Challenge

The synthesis typically involves the thermal rearrangement of isovanillin allyl ether.[1][2]

» Starting Material: 3-allyloxy-4-methoxybenzaldehyde.[1][2][4]

» Migration Sites: The allyl group can migrate ortho to the oxygen.[2][5]

o Position 2: Between the aldehyde and the hydroxyl.[2][3][5][6][7] (Target)

o Position 4: Blocked by the methoxy group.[1][2]

o Position 6: Para to the aldehyde? No, ortho to the ether.[1] (Alternative isomer).

© 2026 BenchChem. All rights reserved. 2/10

Tech Support


https://www.chemsrc.com/en/cas/18075-41-7_1090839.html
https://www.chemsrc.com/en/cas/18075-41-7_1090839.html
https://prepchem.com/3-allyl-4-hydroxybenzaldehyde/
https://www.rsc.org/suppdata/c9/ob/c9ob02124h/c9ob02124h1.pdf
https://www.chemicalmanufacturers.in/2-allyl-3-hydroxy-4-methoxybenzaldehyde-95--9735261.html
https://www.chemsrc.com/en/cas/18075-41-7_1090839.html
https://prepchem.com/3-allyl-4-hydroxybenzaldehyde/
https://www.chemsrc.com/en/cas/18075-41-7_1090839.html
https://prepchem.com/3-allyl-4-hydroxybenzaldehyde/
https://www.chemsrc.com/en/cas/18075-41-7_1090839.html
https://prepchem.com/3-allyl-4-hydroxybenzaldehyde/
https://www.chemsrc.com/en/cas/18075-41-7_1090839.html
https://prepchem.com/3-allyl-4-hydroxybenzaldehyde/
https://www.chemsrc.com/en/cas/18075-41-7_1090839.html
https://prepchem.com/3-allyl-4-hydroxybenzaldehyde/
https://www.chemicalmanufacturers.in/2-allyl-3-hydroxy-4-methoxybenzaldehyde-95--9735261.html
https://prepchem.com/3-allyl-4-hydroxybenzaldehyde/
https://pdf.benchchem.com/2362/Application_Notes_and_Protocols_Claisen_Rearrangement_of_2_Allyloxy_3_bromobenzaldehyde.pdf
https://prepchem.com/3-allyl-4-hydroxybenzaldehyde/
https://www.rsc.org/suppdata/c9/ob/c9ob02124h/c9ob02124h1.pdf
https://pdf.benchchem.com/2362/Application_Notes_and_Protocols_Claisen_Rearrangement_of_2_Allyloxy_3_bromobenzaldehyde.pdf
https://www.molbase.com/name/3-Allyl-4-hydroxy-benzaldehyd.html
https://localpharmaguide.com/casList.php?&pn=657
https://www.chemsrc.com/en/cas/18075-41-7_1090839.html
https://prepchem.com/3-allyl-4-hydroxybenzaldehyde/
https://www.chemsrc.com/en/cas/18075-41-7_1090839.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3110864?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Conclusion: While Position 4 is blocked, verifying the allyl group is at C2 (and not C6 via
some anomalous pathway or starting material impurity) is the primary analytical objective.

Protocol 1: Structural Elucidation (NMR & MS)[1][2]

Objective: Unequivocally prove the C2-allyl substitution pattern and rule out isomers.

Mass Spectrometry (LC-MS/GC-MS)

e Method: EI (70 eV) or ESI (+).[1][2]

e Target lon: [M]+ = 192.1 (EIl) or [M+H]+ = 193.1 (ESI).[1][2]

e Fragmentation Pattern (EI):
o m/z 192: Molecular ion.[1][2]
o m/z 161: Loss of -OCHs (characteristic of anisole derivatives).[1][2]
o m/z 163: Loss of -CHO (characteristic of benzaldehydes).[1][2]

o m/z 131: Combined loss (likely allyl radical or CO extrusion).[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs or DMSO-de.[1][2]

1H NMR Interpretation Guide
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BENCHE

Shift (6 ppm)

Multiplicity

Integration

Assignment

Diagnostic
Note

10.15

Singlet (s)

1H

-CHO (Aldehyde)

Deshielded;
indicates ortho-
substitution
effects.[1][2][3]

7.35

Doublet (d)

1H

Ar-H (C6)

J=8.5Hz[1][2]
Coupled to C5.

6.95

Doublet (d)

1H

Ar-H (C5)

J = 8.5 Hz.[1][2]
Ortho coupling
confirms 5,6-
protons are
adjacent.[1][2]

6.05

Multiplet (m)

1H

-CH2CH=CH:

Characteristic
allyl internal
alkene.[1][2]

5.90

Broad (s)

1H

-OH

Phenolic proton
(exchangeable
with D20).[1][2]

5.05-5.15

Multiplet (m)

2H

-CH2CH=CH:2

Terminal alkene
protons.[1][2]

3.95

Singlet (s)

3H

-OCHs

Methoxy group.
[11[2][4]

3.85

Doublet (d)

2H

-CH2-CH=

Allylic methylene.
[1][2] Critical: If
this signal shows
NOE with the
Aldehyde proton,
the allyl is at C2.

[2]

Critical Validation: 2D NMR (NOESY/HMBC)
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To prove the allyl group is at C2 (adjacent to the aldehyde):
o NOESY Experiment: Irradiate the Aldehyde proton (6 10.15).
o Positive Result: Strong NOE correlation with the Allylic Methylene (& 3.85).[2]

o Negative Result: If NOE is observed only with an aromatic proton, the allyl group is likely
at C6 (incorrect isomer).[2]

 HMBC Experiment: Look for long-range coupling between the Aldehyde Carbon and the
Allylic Methylene protons.

Protocol 2: Chromatographic Purity (HPLC-UV)[1][2]

Objective: Quantify purity and detect unreacted isovanillin allyl ether or Claisen rearrangement
byproducts.

Method Parameters

 Instrument: HPLC with PDA/UV Detector.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 pum).[1][2]
o Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

o Mobile Phase B: Acetonitrile.[1][2]

e Flow Rate: 1.0 mL/min.[1][2]

o Detection: 280 nm (Phenol/Aldehyde absorption) and 254 nm.[1][2]

Temperature: 30 °C.

Gradient Profile
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Time (min) % A % B Event

0.0 20 10 Equilibration
15.0 10 90 Linear Gradient
20.0 10 90 Hold (Wash)
20.1 20 10 Re-equilibration

Acceptance Criteria

e Main Peak Retention: ~8—10 min (depending on dead volume).[1][2]
e Purity: > 98.0% (Area %).[1][2][6]
e Impurity Limits:

o Starting Material (Isovanillin allyl ether): < 0.5% (Typically elutes later due to lack of free
phenol).[1][2]

o Isovanillin (Hydrolysis byproduct): < 0.5% (Elutes earlier).[1][2]

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for characterizing this compound,
specifically distinguishing it from potential isomers generated during synthesis.
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Crude Reaction Mixture

(Claisen Rearrangement)

HPLC-UV Analysis
(Purity & Conversion)

If Purity > 90%

Isolation/Purification
(Crystallization/Column)

l

1H NMR Screening
Check: Aldehyde (10.15 ppm)
Check: Allyl (5.0-6.0 ppm)

Are signals present?

2D NOESY Experiment
Target: CHO <-> Allyl-CH2 Interaction

Strong NOE

Correlation Observed: No Correlation / Ar-H Correlation:
CONFIRMED: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde REJECT: 6-Allyl Isomer Detected

Click to download full resolution via product page

Caption: Analytical workflow emphasizing the critical NOESY step to confirm regiochemistry
(C2 vs. C6 substitution).

Synthesis & Application Context (Why this matters)
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Understanding the synthesis aids in identifying impurities.[1][2] The compound is produced via
the Claisen Rearrangement:

Precursor: 3-(Allyloxy)-4-methoxybenzaldehyde.[1][2][6][7]

Condition: Thermal heating (neat or high-boiling solvent like N,N-dimethylaniline) at ~200°C.

Mechanism: [3,3]-Sigmatropic rearrangement.[1][2][5][8]

Outcome: The allyl group migrates to the ortho position.[1][2][5] Since position 4 is blocked
by methoxy, it migrates to position 2.[1]

Common Impurities to Watch:
» De-allylated product: Isovanillin (formed if allyl group is cleaved).[1]
e Polymerization products: Due to the reactive allyl and aldehyde groups under high heat.[1][2]

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 600754, 2-Allyl-3-hydroxy-4-methoxybenzaldehyde.[1][2] Retrieved from [Link][1][2]

o ChemSrc (2025).2-allyl-3-hydroxy-4-methoxy-benzaldehyde: Physicochemical Properties
and Spectra.[1][2] Retrieved from [Link][1][2]

e Garcia-Lacuna, J., et al. (2019).Synthesis of treprostinil: key Claisen rearrangement and
catalytic Pauson-Khand reactions in continuous flow.[1][2] Royal Society of Chemistry.[1][2]
[3] (Supplementary Info details NMR of 2-Allyl-3-hydroxybenzaldehyde analogs). Retrieved
from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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